

# Belinostat in Platinum-Resistant Ovarian Cancer: A Comparative Analysis

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## Compound of Interest

Compound Name: *Belinostat*

Cat. No.: *B1684142*

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This guide provides a comprehensive comparison of the efficacy of **belinostat** with alternative therapies for platinum-resistant ovarian cancer (PROC). The information is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

## Efficacy of Belinostat and Comparator Therapies

The treatment landscape for platinum-resistant ovarian cancer is challenging, with limited options and modest response rates.[1] Standard-of-care typically involves single-agent non-platinum chemotherapy, with bevacizumab combinations also representing a key therapeutic strategy.[2] **Belinostat**, a histone deacetylase (HDAC) inhibitor, has been investigated as a monotherapy and in combination regimens in this setting.

## Monotherapy Efficacy

Treatment	Trial	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Belinostat	Phase II	0% <a href="#">[3]</a>	2.3 months <a href="#">[4]</a>	Not Reported
Pegylated Liposomal Doxorubicin (PLD)	Phase II	25.7% <a href="#">[5]</a>	5.7 months <a href="#">[5]</a>	11 months <a href="#">[5]</a>
Paclitaxel	NCI TRC 9103	22% <a href="#">[6]</a>	4.5 months <a href="#">[6]</a>	8.8 months <a href="#">[6]</a>
Topotecan	Phase II	14% <a href="#">[7]</a>	Not Reported	Not Reported
Gemcitabine	Phase II	13.9% <a href="#">[8]</a>	Not Reported	6.7 months <a href="#">[8]</a>

## Combination Therapy Efficacy

Treatment Combination	Trial	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Belinostat + Carboplatin	GOG Phase II	7.4% <a href="#">[3]</a>	3.3 months <a href="#">[3]</a>	13.7 months <a href="#">[3]</a>
Belinostat + Carboplatin + Paclitaxel (BelCaP)	Phase II	31%* <a href="#">[9]</a>	Not Reported	Not Reported
Bevacizumab + Chemotherapy	AURELIA (Phase III)	27.3% <a href="#">[10]</a>	6.7 months <a href="#">[10]</a>	16.6 months <a href="#">[10]</a>
Chemotherapy Alone	AURELIA (Phase III)	11.8% <a href="#">[10]</a>	3.4 months <a href="#">[10]</a>	13.3 months <a href="#">[10]</a>
Pembrolizumab + Paclitaxel ± Bevacizumab	ENGOT-ov65/KEYNOTE-B96 (Phase III)	50.4% <a href="#">[11]</a>	8.3 months (ITT population) <a href="#">[11]</a>	18.2 months <a href="#">[11]</a>
Placebo + Paclitaxel ± Bevacizumab	ENGOT-ov65/KEYNOTE-B96 (Phase III)	40.8% <a href="#">[11]</a>	6.4 months (ITT population) <a href="#">[11]</a>	14.0 months <a href="#">[11]</a>

\*Note: This trial included patients with a median platinum-free interval of 12.5 months, with 31% having relapsed within 6 months of first-line platinum therapy.[\[9\]](#) \*\*Chemotherapy options in the AURELIA trial were pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.[\[10\]](#)

## Experimental Protocols

### Belinostat Monotherapy (Phase II)

- Objective: To evaluate the activity of **belinostat** in women with metastatic or recurrent platinum-resistant epithelial ovarian cancer (EOC) and micropapillary (LMP) ovarian tumors. [\[4\]](#)

- Patient Population: Patients with histologically or cytologically confirmed platinum-resistant (progression within 6 months of platinum therapy) recurrent EOC or LMP tumors who had received no more than 3 prior lines of chemotherapy.[12]
- Dosing Regimen: **Belinostat** 1000 mg/m<sup>2</sup> administered intravenously on days 1-5 of a 21-day cycle.[4]
- Primary Endpoint: Objective response rate.[13]
- Secondary Endpoints: Stable disease rate, survival, and tolerability.[13]

## Belinostat in Combination with Carboplatin (GOG Phase II)

- Objective: To evaluate the impact of **belinostat** in combination with carboplatin in women with platinum-resistant ovarian cancer.[3]
- Patient Population: Eligible patients had measurable, recurrent disease within six months of their last dose of a platinum-based combination.[3]
- Dosing Regimen: **Belinostat** was dosed at 1,000 mg/m<sup>2</sup> daily for five days with carboplatin AUC 5 on day three of 21-day cycles.[3]
- Primary Endpoint: Overall response rate (ORR).[3]

## AURELIA Trial: Bevacizumab with Chemotherapy (Phase III)

- Objective: To evaluate the efficacy of adding bevacizumab to single-agent chemotherapy in platinum-resistant ovarian cancer.[10]
- Patient Population: Patients with measurable/assessable ovarian cancer that had progressed less than 6 months after completing platinum-based therapy. Patients with a history of bowel obstruction or more than two prior anticancer regimens were ineligible.[10]
- Dosing Regimen: Investigators selected chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan). Patients were then randomly assigned to receive

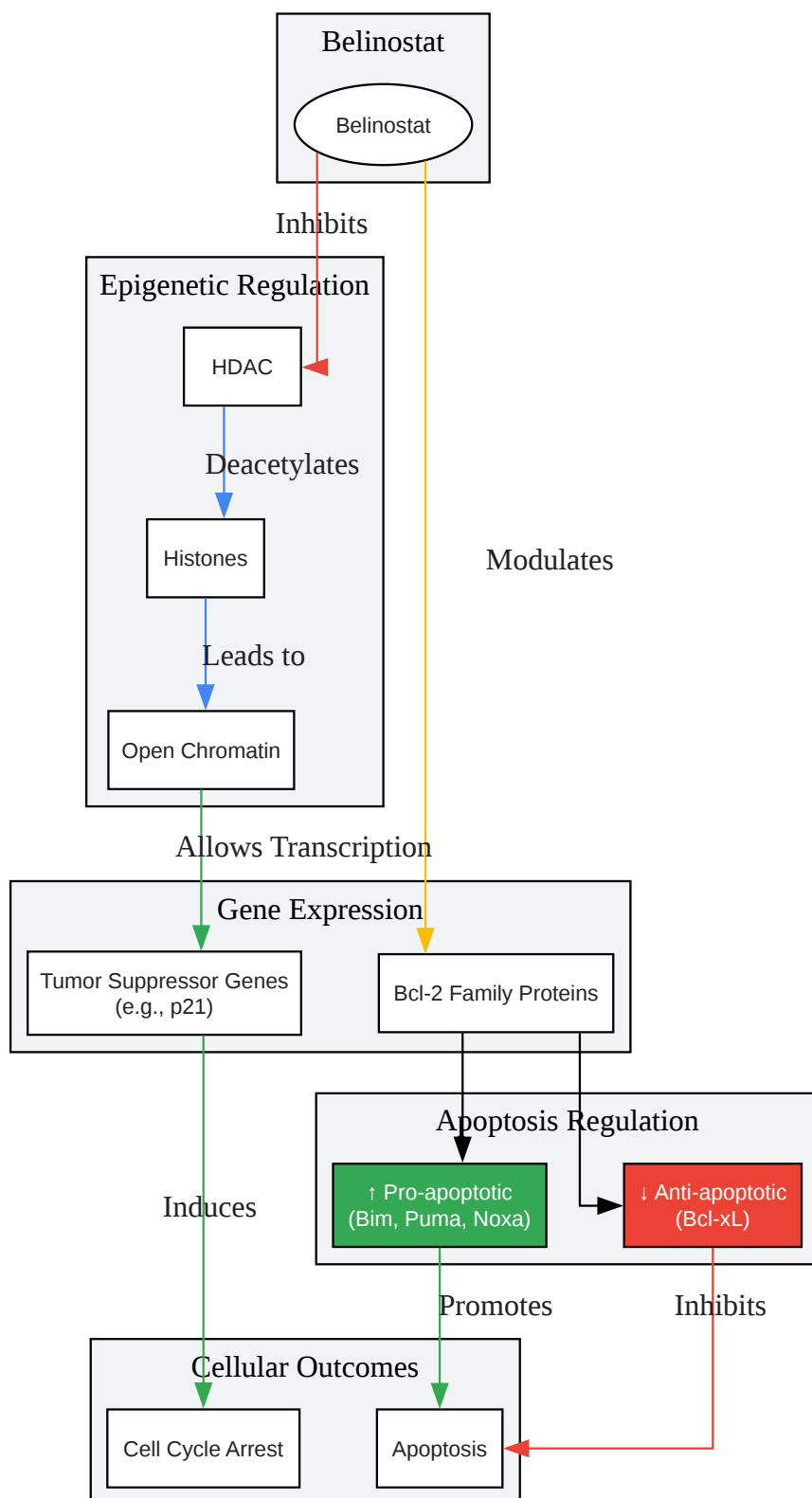
chemotherapy alone or with bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks) until progression.[\[10\]](#)

- Primary Endpoint: Progression-free survival (PFS) by RECIST criteria.[\[10\]](#)
- Secondary Endpoints: Objective response rate (ORR), overall survival (OS), safety, and patient-reported outcomes.[\[10\]](#)

## Visualizing Mechanisms and Workflows

### Belinostat's Mechanism of Action

**Belinostat** is a pan-histone deacetylase (HDAC) inhibitor.[\[14\]](#) By inhibiting HDACs, **belinostat** leads to the accumulation of acetylated histones, resulting in a more open chromatin structure.[\[15\]](#) This promotes the transcription of otherwise silenced tumor suppressor genes, such as p21, which can induce cell cycle arrest.[\[15\]](#) Furthermore, **belinostat** modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic proteins like Bim, Puma, and Noxa, while decreasing the anti-apoptotic protein Bcl-xL, ultimately leading to apoptosis.[\[14\]](#)

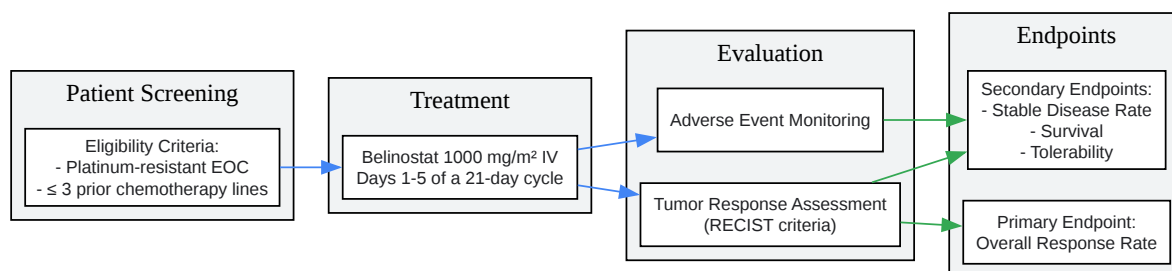


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**Belinostat's** mechanism of action in ovarian cancer cells.

## Experimental Workflow: Phase II Belinostat Trial

The following diagram illustrates the workflow of the Phase II clinical trial evaluating single-agent **belinostat** in patients with platinum-resistant ovarian cancer.



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Workflow of the Phase II trial of **belinostat** in PROC.

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